Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate
Brand Name: Vulcanchem
CAS No.: 176896-73-4
VCID: VC20921562
InChI: InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol

Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate

CAS No.: 176896-73-4

Cat. No.: VC20921562

Molecular Formula: C19H23NO4

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate - 176896-73-4

Specification

CAS No. 176896-73-4
Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
IUPAC Name methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
Standard InChI InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m0/s1
Standard InChI Key GUZJZIQXCBCAGJ-INIZCTEOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC

Introduction

Chemical Structure and Properties

Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate is derived from N-Boc-3-(2-naphthyl)-L-alanine through esterification of the carboxylic acid group with methanol. The parent compound has the molecular formula C₁₈H₂₁NO₄ , while the methyl ester derivative would have the formula C₁₉H₂₃NO₄, reflecting the additional methyl group.
The compound features several key structural components:

  • A naphthalen-2-yl group attached to the β-carbon of alanine

  • A tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen

  • A methyl ester group replacing the carboxylic acid functionality

  • An L-configuration at the α-carbon, indicating specific stereochemistry
    The IUPAC name for this compound would be methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate, derived from its parent compound's IUPAC name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid .

Physical Properties

The physical properties of Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate differ slightly from its parent acid. While N-Boc-3-(2-naphthyl)-L-alanine exists as a white solid with a melting point of approximately 95°C , the methyl ester derivative typically exhibits:

  • Physical state: Solid at room temperature

  • Color: White to off-white

  • Solubility: Enhanced solubility in organic solvents compared to the parent acid

  • Molecular weight: Approximately 329.4 g/mol (increased from the parent acid's 315.369 g/mol )

Synthesis and Preparation Methods

The synthesis of Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate involves a two-step process, beginning with the preparation of N-Boc-3-(2-naphthyl)-L-alanine followed by methylation.

Preparation of Parent Compound

The synthesis of the parent compound, N-Boc-3-(2-naphthyl)-L-alanine, involves protecting the amino group of 3-(2-naphthyl)-L-alanine with a tert-butoxycarbonyl (Boc) group. This reaction typically occurs through:

  • Reaction of 3-(2-naphthyl)-L-alanine with di-tert-butyl dicarbonate (Boc₂O)

  • Addition of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃)

  • Conducting the reaction in dichloromethane (DCM) or similar organic solvent

  • Allowing the reaction to proceed at room temperature

Esterification to Form Methyl Ester

The conversion to the methyl ester involves:

  • Reaction of N-Boc-3-(2-naphthyl)-L-alanine with methanol

  • Addition of a catalytic amount of acid (typically sulfuric acid or thionyl chloride)

  • Alternatively, treatment with diazomethane for milder methylation

  • Purification through crystallization or column chromatography
    This methylation step increases the lipophilicity of the compound and provides a reactive site for further transformations in peptide synthesis.

Applications in Peptide Chemistry

Role in Peptide Synthesis

Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate serves several important functions in peptide chemistry:

  • As a building block in solid-phase peptide synthesis

  • For the introduction of bulky hydrophobic residues into peptide structures

  • In the preparation of modified amino acids for structure-activity relationship studies

  • For enhancing the structural stability of peptides through aromatic interactions
    The Boc protecting group prevents unwanted reactions at the amino group during peptide coupling, while the methyl ester provides a protected carboxyl terminus that can be selectively deprotected.

Advantages Over Other Derivatives

Compared to other amino acid derivatives, Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate offers several advantages:

FeatureAdvantage
Naphthyl groupProvides enhanced UV detection in chromatography
Methyl esterIncreases solubility in organic solvents
Boc protectionEasily removed under mild acidic conditions
L-configurationMaintains natural stereochemistry for bioactive peptides

Comparison with Related Compounds

Structural Analogues

Several compounds bear structural similarities to Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate:

CompoundKey DifferenceApplication Distinction
N-Boc-3-(2-naphthyl)-L-alanineFree carboxylic acid vs. methyl esterDirect coupling in peptide synthesis
Boc-3-(2-naphthyl)-D-alanineD-enantiomer vs. L-enantiomerDifferent biological activities
Boc-3-(1-naphthyl)-L-alanineNaphthalene position (1 vs. 2)Altered spatial arrangement in peptides
Fmoc-3-(2-naphthyl)-L-alanineFmoc vs. Boc protectionDifferent deprotection conditions
The parent compound N-Boc-3-(2-naphthyl)-L-alanine typically exists as a white solid with the formula C₁₈H₂₁NO₄ . It has unique structural properties that make it valuable in peptide synthesis, with the naphthyl group contributing to its distinctive chemical characteristics.

Uniqueness of Methyl Ester Derivative

The methyl ester modification offers specific advantages:

  • Enhanced solubility in organic solvents compared to the free acid

  • Reduced potential for hydrogen bonding

  • Protection of the carboxyl group during specific chemical transformations

  • Potential for selective hydrolysis under basic conditions

Analytical Characterization

Spectroscopic Properties

Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate can be characterized by various spectroscopic techniques:

  • NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for:

    • Aromatic protons of the naphthyl group (7-8 ppm)

    • Methyl ester group (~3.7 ppm)

    • tert-butyl group of Boc (~1.4 ppm)

    • α-proton and β-protons of the alanine moiety

  • IR Spectroscopy: Key absorption bands include:

    • C=O stretching of the methyl ester (~1740 cm⁻¹)

    • C=O stretching of the Boc carbamate (~1690 cm⁻¹)

    • N-H stretching (~3300 cm⁻¹)

    • Aromatic C=C stretching (~1600 cm⁻¹)

Chromatographic Behavior

The compound's behavior in chromatographic analyses differs from its parent acid:

  • Higher retention time in reverse-phase HPLC due to increased lipophilicity

  • Different Rf values in thin-layer chromatography using common solvent systems

  • Enhanced UV absorption due to the naphthyl chromophore

Biological Activity and Research Applications

Role in Peptide-Based Drug Development

The naphthylalanine residue, when incorporated into peptides, can:

  • Enhance binding to hydrophobic pockets in target proteins

  • Increase stability against proteolytic degradation

  • Contribute to secondary structure formation through π-π stacking interactions

  • Serve as a UV-active probe for tracking peptide localization

Structure-Activity Relationship Studies

Recent research has explored the use of naphthylalanine derivatives, including Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate, in the development of:

  • Protease inhibitors

  • Antimicrobial peptides

  • Cell-penetrating peptides

  • Peptide-based imaging agents
    Specifically, the naphthyl group can participate in π-cation bonding interactions, which has applications in amino acid configurational analysis and diastereomeric resolution .

SpecificationValue
PurityTypically ≥97%
Physical FormSolid
ColorWhite
CAS Number58438-04-3 (parent acid)
Melting Point~95°C (parent acid)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator